5-(Ethoxymethyl)pyridine-3-boronic acid boronic acid
Description
5-(Ethoxymethyl)pyridine-3-boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with an ethoxymethyl group at the 5-position and a boronic acid moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to the unique electronic and steric properties imparted by its substituents. The ethoxymethyl group enhances solubility in aqueous environments compared to alkylated or non-polar analogs, while the boronic acid enables reversible covalent interactions with diols, such as sialic acid (SA), making it relevant for applications in tumor-targeted therapies and bacterial efflux pump inhibition .
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
3-(ethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO3/c1-6-17-10-11-7-12(9-16-8-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3 |
InChI Key |
IDSOQAMXSQMOON-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)COCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring critically influence binding affinity, solubility, and biological activity:
3-Pyridylboronic Acid Derivatives
- 5-Boronopicolinic Acid (5-borono-2-pyridinecarboxylic acid): Features a carboxylic acid group at the 2-position and boronic acid at the 5-position. Exhibits strong SA-binding (K ≈ 400 M⁻¹ at pH 6.5) due to hydrogen bonding between the pyridine nitrogen and SA carboxyl group . Lower solubility in neutral pH compared to ethoxymethyl analogs .
(6-Propylcarbamoyl)pyridine-3-boronic Acid :
6-Substituted Pyridine-3-boronic Acids
- 6-Benzyloxypyridine-3-boronic Acid: The benzyloxy group at the 6-position significantly enhances inhibition of the Staphylococcus aureus NorA efflux pump, reducing the minimum modulatory concentration (MMC) of ciprofloxacin to 1.0 mg/mL . However, benzyloxy groups may reduce aqueous solubility and increase susceptibility to oxidation .
6-Hydroxymethylpyridine-3-boronic Acid :
Electron-Withdrawing Substituents
Binding Constants and pH Dependence
Key binding constants (K, M⁻¹) for SA and related diols:
The ethoxymethyl group stabilizes boronate-diol esters at mildly acidic pH (6.5–7.0), aligning with tumor microenvironments . In contrast, electron-withdrawing groups (e.g., CF₃) enhance binding at lower pH but reduce solubility .
Preparation Methods
Halogenation of Pyridine Precursors
The synthesis often begins with halogenation of a pre-functionalized pyridine derivative. For example, 5-(ethoxymethyl)pyridine may undergo directed ortho-metallation using lithium diisopropylamide (LDA) followed by quenching with a halogen source to introduce a bromide or iodide at the 3-position. Alternatively, electrophilic halogenation using N-bromosuccinimide (NBS) under radical conditions has been employed for similar substrates, though regioselectivity must be carefully controlled.
Suzuki-Miyaura Cross-Coupling
Once halogenated, the pyridine intermediate undergoes Suzuki-Miyaura coupling with a boronic acid or ester. For instance, 3-bromo-5-(ethoxymethyl)pyridine can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid. Typical conditions involve anhydrous dioxane at 80–100°C for 12–24 hours, achieving moderate to high yields (50–85%) depending on the halogen and catalyst system.
Miyaura Borylation of Pyridine Derivatives
Direct Borylation via Palladium Catalysis
Miyaura borylation offers a single-step route to convert pyridine halides into boronic esters. For 3-halo-5-(ethoxymethyl)pyridines, this method employs Pd(dba)₂ or PdCl₂ with phosphine ligands (e.g., PCy₃) and B₂Pin₂ in refluxing THF. A critical advantage is the avoidance of sensitive organometallic intermediates, though steric hindrance from the ethoxymethyl group can reduce yields.
Optimization of Ligands and Bases
The choice of ligand significantly impacts efficiency. Bulky, electron-rich ligands such as XPhos enhance catalytic activity by stabilizing the Pd center, enabling reactions at lower temperatures (50–70°C). Triethylamine or K₃PO₄ is often preferred as a base to neutralize HX byproducts, with the latter improving solubility in polar aprotic solvents like DMF.
Directed Ortho-Metallation and Boronation
Lithiation-Borylation Sequences
Directed ortho-metallation (DoM) leverages directing groups to position lithium intermediates for subsequent borylation. For 5-(ethoxymethyl)pyridine, installation of a temporary directing group (e.g., CONEt₂) at the 3-position enables lithiation at -78°C, followed by quenching with triisopropyl borate to yield the boronic acid after hydrolysis. This method achieves excellent regiocontrol but requires multi-step protection and deprotection.
Transmetallation and Quenching
Alternative approaches employ Grignard or zinc reagents for transmetallation. For example, 3-lithio-5-(ethoxymethyl)pyridine, generated via DoM, reacts with B(OMe)₃ to form the boronate ester, which is hydrolyzed under acidic conditions. Yields are highly dependent on the stability of the organometallic intermediate, often necessitating low temperatures (-40°C to 0°C).
Alternative Pathways and Emerging Technologies
Radical Borylation
Recent advances in photoredox catalysis enable radical borylation of pyridine derivatives. Using Ir(ppy)₃ as a photocatalyst and B₂Pin₂ as the boron source, 5-(ethoxymethyl)pyridine undergoes C–H borylation at the 3-position under blue LED irradiation. This method avoids pre-halogenation but currently suffers from modest yields (30–45%) and competing side reactions.
Q & A
Q. What is the role of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions involving 5-(Ethoxymethyl)pyridine-3-boronic acid?
The boronic acid group acts as a nucleophile, enabling the formation of carbon-carbon bonds via transmetalation with palladium catalysts. This reaction typically requires a base (e.g., K₂CO₃) to activate the boronic acid and stabilize intermediates. The ethoxymethyl group on the pyridine ring may influence electronic effects, altering reactivity compared to unsubstituted analogs. For example, electron-donating substituents can enhance stability during coupling .
Q. How does the ethoxymethyl substituent influence the reactivity of 5-(Ethoxymethyl)pyridine-3-boronic acid compared to other pyridine boronic acids?
The ethoxymethyl group introduces steric and electronic effects. Its electron-donating nature increases electron density on the pyridine ring, potentially reducing protodeboronation rates. Steric hindrance from the substituent may also slow undesired side reactions. Comparative studies with analogs like 6-ethoxy-4-methylpyridin-3-yl boronic acid suggest that substituent positioning significantly impacts coupling efficiency and product selectivity .
Advanced Research Questions
Q. What strategies can mitigate competitive protodeboronation during cross-coupling reactions of 5-(Ethoxymethyl)pyridine-3-boronic acid under basic conditions?
- Optimized reaction conditions : Use milder bases (e.g., CsF) and lower temperatures to reduce boronic acid decomposition .
- Additives : Introduce stabilizing agents like ethylene glycol to form boronate esters, protecting the boronic acid from hydrolysis .
- High-throughput screening : Automated mass spectrometry (MS) analysis can rapidly identify conditions that minimize side reactions while maximizing yield .
Q. How does pH modulate the binding affinity of 5-(Ethoxymethyl)pyridine-3-boronic acid to diol-containing biomolecules, and what implications does this have for sensor design?
Boronic acids form reversible esters with cis-diols (e.g., sugars), with binding affinity dependent on pH. Under weakly acidic conditions (pH ~6.5), the boronic acid exists in a trigonal planar form, enhancing diol binding. This pH-responsive behavior is critical for designing sensors targeting tumor microenvironments or glucose monitoring systems. For example, heterocyclic boronic acids show 10–100× higher binding constants at pH 6.5 compared to neutral pH .
Q. What computational methods are effective in predicting the bioactivity of 5-(Ethoxymethyl)pyridine-3-boronic acid derivatives targeting enzyme inhibition?
- Molecular docking : Simulates interactions between the boronic acid and enzyme active sites (e.g., proteases), leveraging the boron atom’s ability to form covalent bonds with catalytic residues .
- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with inhibitory potency .
- DFT calculations : Predicts the stability of boronic acid-enzyme complexes by analyzing charge distribution and orbital interactions .
Methodological Considerations
Q. How can the stability of 5-(Ethoxymethyl)pyridine-3-boronic acid be assessed in aqueous solutions for biological studies?
- NMR spectroscopy : Monitor boronic acid degradation via <sup>11</sup>B NMR, tracking shifts from trigonal (active) to tetrahedral (inactive) boron species .
- HPLC-MS : Quantify hydrolysis products (e.g., boric acid) over time under physiological pH conditions .
Q. What synthetic routes are optimal for introducing diverse substituents to the pyridine ring of 5-(Ethoxymethyl)pyridine-3-boronic acid?
- Directed ortho-metalation : Use lithiation strategies to functionalize specific positions on the pyridine ring .
- Protection-deprotection cycles : Employ tert-butoxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses .
Data Contradiction Analysis
Q. Why do some studies report conflicting catalytic efficiencies for Suzuki-Miyaura reactions using 5-(Ethoxymethyl)pyridine-3-boronic acid?
Discrepancies arise from variations in:
- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf), which differ in ligand steric effects and oxidative addition rates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .
- Substrate electronic profiles : Electron-deficient aryl halides couple faster but may increase side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
